molecular formula C26H17Cl3N4 B11979010 2-Benzyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile

2-Benzyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11979010
M. Wt: 491.8 g/mol
InChI Key: GLDGTWOYWNDOKZ-UHFFFAOYSA-N
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Description

2-Benzyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C26H17Cl3N4. It is a member of the pyrido[1,2-a]benzimidazole family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2,4,5-trichloroaniline with a suitable pyrido[1,2-a]benzimidazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as pyridine and requires heating under reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce different aromatic or aliphatic groups .

Scientific Research Applications

2-Benzyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-3-methyl-1-(2,4-dichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile
  • 2-Benzyl-3-methyl-1-(2,4,5-trifluoroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile
  • 2-Benzyl-3-methyl-1-(2,4,5-trimethoxyanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Uniqueness

What sets 2-Benzyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile apart is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of three chlorine atoms on the aniline ring may enhance its binding affinity to certain targets and increase its stability under various conditions .

Properties

Molecular Formula

C26H17Cl3N4

Molecular Weight

491.8 g/mol

IUPAC Name

2-benzyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C26H17Cl3N4/c1-15-17(11-16-7-3-2-4-8-16)25(32-23-13-20(28)19(27)12-21(23)29)33-24-10-6-5-9-22(24)31-26(33)18(15)14-30/h2-10,12-13,32H,11H2,1H3

InChI Key

GLDGTWOYWNDOKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)NC5=CC(=C(C=C5Cl)Cl)Cl)C#N

Origin of Product

United States

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